Kinetic Stability vs. Methyl/Ethyl Esters
A fundamental kinetic investigation directly compared the acid-catalyzed hydrolysis rate constants (k₁) of mono-tert-butyl succinate against its mono-methyl and mono-ethyl succinate analogs [1]. The study found that the rate constant for the tert-butyl ester was dramatically lower, by a factor of 10² to 10⁴, than those measured for the corresponding methyl and ethyl esters. This substantial reduction in hydrolysis rate is attributed to the steric hindrance imposed by the bulky tert-butyl group, which effectively shields the ester carbonyl from nucleophilic attack by water. This quantitative stability advantage is a key design parameter for multi-step syntheses where the ester linkage must survive numerous intermediate reactions before final deprotection.
| Evidence Dimension | Acid-catalyzed hydrolysis rate constant (k₁) |
|---|---|
| Target Compound Data | Approximately 10² to 10⁴ times lower |
| Comparator Or Baseline | Mono-methyl succinate and Mono-ethyl succinate (rate constants not specified in abstract, but difference is quantified) |
| Quantified Difference | 10² to 10⁴ fold lower rate for mono-tert-butyl succinate |
| Conditions | Acid hydrolysis, likely in aqueous dioxane mixtures at controlled temperature, as described in Homan (1944). |
Why This Matters
This quantified stability advantage is critical for procurement, as it ensures the tert-butyl ester remains intact during multiple synthetic steps where methyl/ethyl esters would prematurely hydrolyze, leading to product loss and lower yields.
- [1] Homan, J. D. H. (1944). A kinetic investigation on the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters: Part II. Recueil des Travaux Chimiques des Pays-Bas, 63(10), 189-203. View Source
